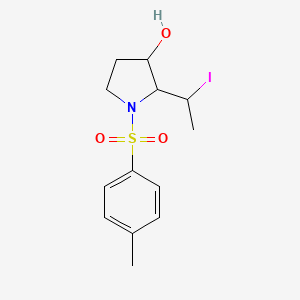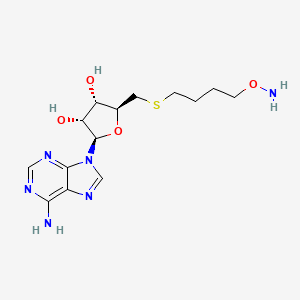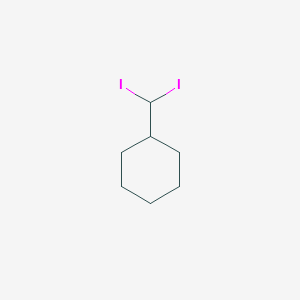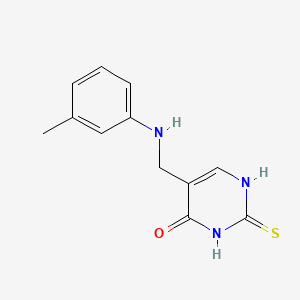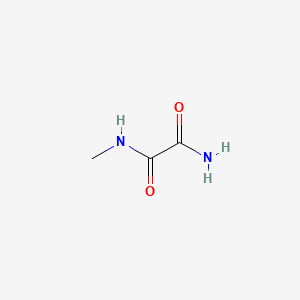
Methylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylethanediamide, also known as N-methylethylenediamine, is an organic compound with the molecular formula C3H10N2. It is a clear, colorless to slightly yellow liquid that is sensitive to air and hygroscopic. This compound is used as an intermediate in organic synthesis and pharmaceutical production .
Métodos De Preparación
Methylethanediamide can be synthesized through several methods. One common method involves the reaction of ethylenediamine with methyl iodide, followed by neutralization with a base such as sodium hydroxide . Another method includes the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide . Industrial production often involves the use of acid chlorides, acid azides, acid anhydrides, and esters .
Análisis De Reacciones Químicas
Methylethanediamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Aplicaciones Científicas De Investigación
Methylethanediamide has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methylethanediamide involves its interaction with molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Methylethanediamide can be compared with other similar compounds such as ethylenediamine, diethylenetriamine, and triethylenetetramine. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, ethylenediamine is a simpler compound with two amino groups, while diethylenetriamine and triethylenetetramine have additional amino groups, making them more reactive and suitable for different applications .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it an essential intermediate in organic synthesis and pharmaceutical production.
Propiedades
Número CAS |
22509-04-2 |
|---|---|
Fórmula molecular |
C3H6N2O2 |
Peso molecular |
102.09 g/mol |
Nombre IUPAC |
N'-methyloxamide |
InChI |
InChI=1S/C3H6N2O2/c1-5-3(7)2(4)6/h1H3,(H2,4,6)(H,5,7) |
Clave InChI |
WPRKVIPHGOHZAL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)

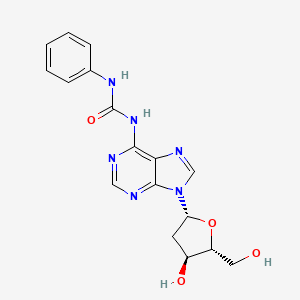
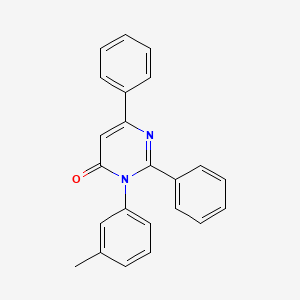
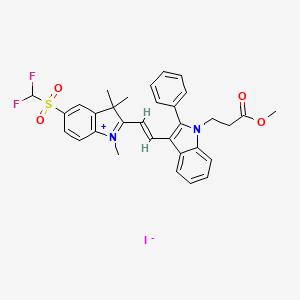

![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
